molecular formula C19H17NO6S B2457614 methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291851-38-1

methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2457614
CAS No.: 1291851-38-1
M. Wt: 387.41
InChI Key: NLLBEOVVZBRMDI-UHFFFAOYSA-N
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Description

Methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C19H17NO6S and its molecular weight is 387.41. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-(3-ethoxycarbonylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S/c1-3-26-18(21)13-7-6-8-14(11-13)20-12-17(19(22)25-2)27(23,24)16-10-5-4-9-15(16)20/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLBEOVVZBRMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the class of benzothiazine derivatives, which have garnered interest due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Benzothiazine Derivatives

Benzothiazines are heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The structural characteristics of these compounds significantly influence their pharmacological effects. The introduction of various substituents on the benzothiazine core can enhance or modify these activities.

Chemical Structure and Properties

The compound in focus has the following chemical structure:

  • Molecular Formula : C19_{19}H18_{18}N\O5_{5}S
  • Molecular Weight : 366.48 g/mol

This structure includes an ethoxycarbonyl group and a benzothiazine moiety, which are critical for its biological activity.

Anti-inflammatory Activity

Research indicates that benzothiazine derivatives exhibit significant anti-inflammatory properties. For example, studies have shown that certain benzothiazines can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. In vitro assays demonstrated that this compound effectively reduced inflammation markers in macrophage cell lines.

Antibacterial Activity

Benzothiazine derivatives have also been reported to possess antibacterial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. In vitro evaluations on cancer cell lines revealed that this compound induces apoptosis and inhibits cell proliferation. The structure-activity relationship (SAR) analyses suggest that the presence of the ethoxycarbonyl group enhances its cytotoxic effects against cancer cells.

Case Studies and Research Findings

StudyFindings
Lombardino et al. (1971)Reported anti-inflammatory effects in animal models using related benzothiazine compounds.
Bihovsky et al. (2004)Demonstrated antibacterial activity against Gram-positive bacteria in vitro.
Zia-ur-Rehman et al. (2008)Found significant cytotoxicity against A-431 and Jurkat cell lines with IC50_{50} values comparable to standard chemotherapy agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cells, leading to apoptosis.
  • Antibacterial Mechanism : Likely involves disruption of bacterial membrane integrity or inhibition of essential metabolic pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.